2,3,5,5,6-Pentamethylhept-2-ene
Description
Significance of Highly Branched Alkenes in Fundamental Organic Chemistry
The structural complexity of highly branched alkenes is central to their importance in organic chemistry. The arrangement of numerous alkyl groups around a carbon-carbon double bond introduces significant steric hindrance, which can profoundly influence the molecule's reactivity. msu.eduacs.org This crowding can shield the double bond from attacking reagents, leading to slower reaction rates or favoring alternative reaction pathways compared to less hindered alkenes. rsc.org
Furthermore, the multiple alkyl groups, which are electron-donating, increase the electron density of the double bond. chemistrysteps.com This electronic effect enhances the nucleophilicity of the alkene, making it more reactive towards electrophiles. chemistrysteps.combyjus.com The interplay between these steric and electronic effects in highly branched systems allows researchers to probe the subtle factors that govern chemical reactions.
The study of these molecules also contributes to a deeper understanding of isomerism. Branched alkanes and alkenes exist as numerous structural and stereoisomers, each with distinct physical and chemical properties. docbrown.infoyoutube.com For instance, the industrial process of isomerization is used to convert unbranched alkanes into their more valuable branched-chain isomers for applications such as high-octane gasoline. britannica.com
Overview of Alkene Reactivity Patterns and Stereochemical Considerations in Research Contexts
Alkenes are defined by the presence of a carbon-carbon double bond, which is a reactive functional group. chemguide.co.uk They typically undergo electrophilic addition reactions, where the electron-rich π bond attacks an electrophile. chemistrysteps.comopenstax.org This initial step often leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. openstax.orglibretexts.org
The regioselectivity of these additions, meaning which carbon atom of the double bond forms a new bond with the electrophile, is often governed by Markovnikov's rule. This rule states that the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. chemistrysteps.combyjus.com
Stereochemistry is another critical aspect of alkene reactions. The addition of a reagent to a double bond can occur in two primary ways: syn-addition, where both new groups add to the same face of the double bond, and anti-addition, where they add to opposite faces. chemistrysteps.commasterorganicchemistry.com The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com For instance, reactions proceeding through a three-membered ring intermediate often result in anti-addition, while some concerted reactions lead to syn-addition. masterorganicchemistry.com The steric hindrance in highly branched alkenes can further influence the stereochemical course of a reaction by dictating the face from which a reagent can approach the double bond. msu.edunumberanalytics.com
Research Trajectories for Pentamethylheptene Isomers within Hydrocarbon Chemistry
Research into pentamethylheptene isomers and other highly branched hydrocarbons is driven by both fundamental scientific curiosity and potential industrial applications. These compounds serve as model systems for studying the intricate relationship between molecular structure and reactivity. ontosight.ai For example, the presence of multiple methyl groups in pentamethylheptene isomers creates a sterically crowded environment around the double bond, influencing reaction kinetics and product distributions.
In the context of hydrocarbon chemistry, the isomerization of alkenes is a key area of investigation. escholarship.orgrsc.orgresearchgate.net Catalytic processes that can selectively rearrange the carbon-carbon double bond within a hydrocarbon chain are of great interest for producing specific isomers with desired properties. organic-chemistry.org Research in this area explores the use of various catalysts, including transition metals and acidic zeolites, to control the position and geometry of the double bond. rsc.orgacs.org
Furthermore, the study of branched hydrocarbons is relevant to the petroleum industry. The composition of petroleum includes a complex mixture of alkane isomers, and their relative abundance can depend on the complexity of their structures. researchgate.net Understanding the properties and reactions of highly branched alkenes can provide insights into the formation and transformation of hydrocarbons in geological and industrial processes. The oxidation of branched alkanes, which can be formed from the hydrogenation of alkenes, is also an area of active research, with implications for combustion and the development of improved fuels. researchgate.net
Interactive Data Tables
Below are tables summarizing key properties and nomenclature for relevant compounds.
Table 1: Properties of 2,3,5,5,6-Pentamethylhept-2-ene and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H24 | 168.32 |
| 2,2,3,5,6-Pentamethylheptane | C12H26 | 170.33 nih.gov |
| 2,2,4,6,6-Pentamethyl-3-heptene | C12H24 | 168.32 |
| 5,5,6-Trimethylhept-2-ene | C10H20 | 140.27 nih.gov |
| (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one | C12H22O | 182.31 thegoodscentscompany.com |
Table 2: IUPAC Nomenclature of Selected Compounds
| Compound | IUPAC Name |
| This compound | This compound |
| Isomer 1 | (E)-2,2,3,5,6-pentamethylhept-3-ene nih.gov |
| Isomer 2 | 2,2,4,6,6-Pentamethyl-3-heptene |
| Saturated Analog | 2,2,3,5,6-pentamethylheptane nih.gov |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
62816-32-4 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,5,5,6-pentamethylhept-2-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h10H,8H2,1-7H3 |
InChI Key |
AQIQGUSHMSSRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CC(=C(C)C)C |
Origin of Product |
United States |
Mechanistic Investigations of 2,3,5,5,6 Pentamethylhept 2 Ene Reaction Chemistry
Fundamental Studies on Alkene Reactivity and Electronic Effects
The reactivity of an alkene is largely dictated by the electron density of its π-bond and the stability of the intermediates it forms during a reaction. youtube.com Alkyl groups are generally considered to be electron-donating, meaning they "push" electron density towards the double bond. youtube.com This inductive effect increases the nucleophilicity of the π-bond, making it more attractive to electrophiles.
In the case of 2,3,5,5,6-Pentamethylhept-2-ene, the double bond is tetrasubstituted, meaning it is bonded to four other carbon groups. This high degree of substitution has two primary, competing effects:
Electronic Stabilization: The presence of numerous alkyl groups (two methyl groups, a tert-butyl group, and an isopropyl group attached to the heptene (B3026448) backbone) significantly increases the electron density of the C2=C3 double bond. This enhanced nucleophilicity would typically suggest high reactivity towards electrophiles. Furthermore, increased substitution stabilizes the alkene itself through hyperconjugation, where σ-bonds of adjacent C-H bonds overlap with the π* orbital of the double bond. sigmaaldrich.com Generally, alkene stability follows the trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. chinesechemsoc.org
Steric Hindrance: The bulky groups surrounding the double bond, particularly the tert-butyl group at C5 and the adjacent isopropyl group at C6, create significant steric congestion. This physical barrier can prevent approaching reagents from accessing the reactive π-bond, thereby decreasing the reaction rate. mdpi.com
Table 1: Comparison of Alkene Substitution and General Reactivity Trends
| Alkene Type | Example | Substitution | General Stability | Expected Reactivity |
| Monosubstituted | Propene | Less Substituted | Lower | High |
| Disubstituted | But-2-ene | Moderately Substituted | Moderate | Moderate |
| Trisubstituted | 2-Methylbut-2-ene | Highly Substituted | High | Low |
| Tetrasubstituted | This compound | Fully Substituted | Very High | Very Low (due to sterics) |
Elucidation of Reaction Pathways and Transition States
Mechanistic Principles of Addition Reactions
The quintessential reaction of alkenes is electrophilic addition. masterorganicchemistry.com In this process, the alkene's π-bond acts as a nucleophile, attacking an electrophile (E⁺). nist.gov This typically proceeds via a two-step mechanism involving a carbocation intermediate. thegoodscentscompany.com
For an unsymmetrical alkene, the initial electrophilic attack follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chadsprep.com However, for a tetrasubstituted alkene like this compound, neither carbon of the double bond has any hydrogen atoms.
The mechanism for the addition of a generic electrophile H-X would be:
Protonation to form a carbocation: The π-bond attacks the electrophile (H⁺). This is the rate-determining step. nist.gov Given the substitution, a tertiary carbocation would form at either C2 or C3. The stability of these potential carbocations would be similar, but the steric environment would heavily influence the transition state energy. Attack at C3 might be slightly favored to place the positive charge at C2, away from the bulkier end of the molecule, though both pathways are severely hindered.
Nucleophilic attack: The conjugate base (X⁻) attacks the carbocation, forming the final product. thegoodscentscompany.com
Due to extreme steric hindrance, classic electrophilic additions across the C2=C3 double bond of this compound are expected to be exceptionally slow or require harsh reaction conditions. mdpi.com
Investigation of Polymerization and Oligomerization Processes
Polymerization of alkenes involves the sequential addition of monomer units to form a long polymer chain. libretexts.org The mechanisms can be cationic, anionic, or radical-based. libretexts.org
Cationic Polymerization: This method is initiated by an acid, which protonates the alkene to form a carbocation that then propagates the chain. While this compound would form a stable tertiary carbocation, the steric hindrance around the double bond would make it extremely difficult for this bulky monomer to add to a growing polymer chain. libretexts.org Therefore, it is a very poor candidate for cationic polymerization.
Radical Polymerization: Initiated by a radical species, this mechanism is generally less sensitive to steric hindrance than cationic methods. However, the formation of a stable, long-chain polymer from such a bulky monomer is still highly improbable. Oligomerization, the formation of short-chain polymers, might be possible under specific conditions but would likely be inefficient. libretexts.org
Coordination Polymerization: Catalysts like Ziegler-Natta or metallocenes are used in coordination polymerization. libretexts.org These catalysts can polymerize even substituted alkenes, but their efficacy is also limited by steric bulk. Highly branched alkenes are generally poor substrates for these processes. researchgate.net
Oligomerization of smaller, related alkenes like pentene has been studied using zeolite catalysts, where dimers and trimers are the main products. wikipedia.org For this compound, such processes would likely lead to a complex mixture of short-chain oligomers, with dimerization being the most probable outcome if any reaction occurs.
Role of σ-Bond Metathesis in Catalytic Cycles
Sigma (σ)-bond metathesis is a reaction pathway in organometallic chemistry where a metal-ligand σ-bond exchanges with a σ-bond in another molecule without a change in the metal's oxidation state. researchgate.net This mechanism is particularly important for early transition metals (d⁰ configuration) and lanthanides. researchgate.netacs.org
A typical catalytic cycle involving σ-bond metathesis could be the hydrovinylation of an alkene. While direct examples involving this compound are not documented, the general mechanism involves the formation of a metal-hydride species which then undergoes insertion of the alkene. The key step is the concerted, four-centered transition state, which can be sensitive to steric hindrance. researchgate.net Given the extreme steric crowding of the tetrasubstituted double bond in this compound, its participation in σ-bond metathesis reactions would be kinetically challenging.
Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Confirmation
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net By replacing hydrogen with its heavier isotope, deuterium, chemists can track the movement of atoms and gain insight into bond-breaking and bond-forming steps. This is often observed through the kinetic isotope effect (KIE), where a C-D bond, being stronger, breaks more slowly than a C-H bond. acs.org
For a hypothetical reaction of this compound, deuterium labeling could be used to:
Confirm Carbocation Intermediates: In an acid-catalyzed hydration reaction using D₂O and a D⁺ catalyst, the location of deuterium incorporation in the product would confirm the position of the initial electrophilic attack and the resulting carbocation.
Distinguish Reaction Pathways: In catalytic processes, the presence or absence of H/D scrambling (the exchange of hydrogen and deuterium atoms between the substrate, product, and solvent) can help differentiate between various mechanisms, such as a concerted pathway versus one involving reversible β-hydride elimination steps. researchgate.netresearchgate.net
Probe Steric Effects: By using deuterated reagents, it would be possible to study how isotopic substitution influences the chemoselectivity of reactions involving the different methyl groups on the molecule, although such studies would be highly complex. Recent advances have enabled the direct deuteration of alkenes using D₂O under photoredox/cobalt catalysis, a method that could potentially be applied to hindered systems. chinesechemsoc.org
Table 2: Illustrative Use of Deuterium Labeling in Alkene Reactions
| Experiment | Reagents | Potential Observation for this compound | Mechanistic Insight |
| Acid-Catalyzed Hydration | D₂O, D₂SO₄ | Deuterium incorporates at C2 (or C3) and the -OD group at C3 (or C2). | Confirms electrophilic addition mechanism and the formation of a carbocation intermediate. |
| Catalytic Hydrogenation | D₂, Pd/C | Two deuterium atoms add across the double bond. | Confirms the addition occurs at the C=C bond. Stereochemistry of addition (syn/anti) could also be determined. |
| Isomerization Study | D-source catalyst | H/D scrambling at allylic positions. | Indicates reversible formation of intermediates and potential competing reaction pathways. |
Impact of Steric Hindrance on Reaction Kinetics and Chemoselectivity
Steric hindrance is arguably the most dominant factor controlling the chemistry of this compound. mdpi.com It arises from the spatial arrangement of atoms, where bulky groups impede reaction at a particular site due to electron-cloud repulsion. mdpi.com
Reaction Kinetics: The large alkyl groups surrounding the C2=C3 double bond create a formidable barrier to the approach of reagents. This dramatically increases the activation energy for reactions like electrophilic addition, leading to very slow reaction rates. nih.gov While electronically similar to less hindered alkenes, its reaction kinetics would be orders of magnitude slower. The synthesis of other highly hindered tetrasubstituted alkenes often requires specialized catalysts or conditions designed to overcome such steric challenges. mdpi.comyoutube.com
Chemoselectivity: Chemoselectivity is the preference for a reagent to react with one functional group over another. In this compound, the C=C double bond is the primary functional group. However, the molecule also possesses numerous C-H bonds. In reactions that can proceed via different pathways (e.g., addition vs. abstraction), steric hindrance will dictate the outcome. For instance, a very bulky base might preferentially abstract a proton from one of the less hindered methyl groups (e.g., at C7) rather than interact with the heavily shielded double bond. This would favor side reactions over the expected addition reaction.
Research on Isomerization and Rearrangement Phenomena
The study of isomerization and rearrangement reactions provides deep insights into the dynamic nature of chemical structures and the pathways through which molecules transform into more stable or functionally distinct isomers. In the context of highly substituted alkenes, such as this compound, these investigations are crucial for understanding their reactivity and potential synthetic applications.
Olefin Isomerization-Claisen Rearrangement (ICR) Reactions and Their Scope
The Olefin Isomerization-Claisen Rearrangement (ICR) is a powerful synthetic strategy that combines a transition-metal-catalyzed olefin isomerization with a subsequent pericyclic Claisen rearrangement. pitt.edunih.gov This tandem process allows for the conversion of readily available diallyl ethers into complex γ,δ-unsaturated carbonyl compounds with a high degree of stereocontrol. pitt.edunih.gov
The general mechanism of the ICR reaction begins with the isomerization of a diallyl ether to an allyl vinyl ether, a reaction often catalyzed by iridium(I) complexes. nih.govrsc.org These catalysts, such as [Ir(cod)(PMePh2)2]PF6 (where cod = 1,5-cyclooctadiene), are highly effective in promoting the migration of the double bond to form the thermodynamically more stable trans-propenyl ether. rsc.org The resulting allyl vinyl ether is then poised to undergo a nih.govnih.gov-sigmatropic Claisen rearrangement upon heating. organic-chemistry.orglibretexts.org This rearrangement proceeds through a concerted, six-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and a γ,δ-unsaturated aldehyde or ketone. organic-chemistry.orglibretexts.org
The scope of the ICR reaction is broad, with applications in the synthesis of complex molecules, including natural products. pitt.edu A key advantage of this methodology is the ability to generate stereochemically rich products from simple starting materials. The stereochemical outcome of the Claisen rearrangement is highly dependent on the geometry of the transition state, which is often a chair-like conformation. organic-chemistry.org This preference allows for the predictable transfer of chirality and the diastereoselective formation of new stereocenters. organic-chemistry.org
While there is no specific literature detailing the ICR of this compound, we can extrapolate its potential reactivity based on studies of other sterically hindered substrates. The significant steric bulk presented by the multiple methyl groups in this compound would likely pose a considerable challenge to the ICR process.
Hypothetical ICR Reaction of a Precursor to a this compound Analogue:
To envision an ICR reaction relevant to a structure like this compound, one would start with a highly substituted diallyl ether. The iridium-catalyzed isomerization would need to proceed on a sterically encumbered olefin, which could be a slower and more challenging step.
Following the formation of the corresponding allyl vinyl ether, the subsequent Claisen rearrangement would involve a transition state with significant steric congestion. Research on sterically demanding substrates in Claisen rearrangements has shown that while the reactions can proceed, they often require higher temperatures and may result in a mixture of diastereomers if the steric hindrance destabilizes the preferred chair-like transition state, allowing for a more competitive boat-like transition state. nih.govacs.org However, in some cases, increased steric demand can enhance diastereoselectivity. nih.govacs.org
For a hypothetical precursor that could lead to a carbonyl derivative related to the carbon skeleton of this compound, the ICR reaction would be a critical test of the limits of this synthetic method. The successful rearrangement would create a quaternary carbon center, a synthetically valuable motif. pitt.edunih.govacs.org
Table of Potential Substrates and Products in Analogous ICR Reactions:
The following interactive table provides examples of substrates and products from studies on ICR and related Claisen rearrangements of sterically hindered systems, which can serve as a model for predicting the behavior of precursors to a this compound-like structure.
| Starting Material (Diallyl Ether Analogue) | Catalyst/Conditions for Isomerization | Conditions for Claisen Rearrangement | Product (γ,δ-Unsaturated Carbonyl) | Diastereoselectivity | Reference |
| (E)-1-(allyloxy)-3,7-dimethylocta-2,6-diene | [Ir(cod)(PCy3)]PF4 | Toluene, 110 °C | (E)-3,3,7-trimethyldeca-5,9-dienal | High | pitt.edu |
| 1,5-bis(2-methylallyloxy)pentane | [Ir(PMePh2)2(cod)]PF6 | Dichloroethane, 80 °C | 2,6-dimethyl-2-(3-methylbut-3-en-1-yl)hept-5-enal | N/A | nih.gov |
| Allyl (E)-1-propenyl ether | Thermal | 180 °C | (E)-hex-4-enal | High (trans) | organic-chemistry.org |
| Chiral α-methyl-β-hydroxy allylic esters | LiHMDS, THF/Toluene | 65 °C | Pentenoic acid derivatives with three contiguous stereocenters | High | nih.govacs.org |
Theoretical and Computational Chemistry Approaches to Pentamethylheptene Systems
Quantum Chemical Calculations for Reaction Energetics and Transition State Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the energetics of reactions and the fleeting nature of transition states. researchgate.net These methods, grounded in the principles of quantum mechanics, solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. scienceopen.com
For a molecule such as 2,3,5,5,6-Pentamethylhept-2-ene, quantum chemical calculations can be employed to explore the potential energy surface (PES) of its various chemical reactions. The PES is a multidimensional landscape that maps the energy of the system as a function of its atomic coordinates. Reactants and products reside in energy minima on this surface, while the pathway between them traverses a mountain pass, the highest point of which is the transition state. ucsb.edu
The transition state is a critical, transient configuration that dictates the activation energy of a reaction. numberanalytics.com By locating and characterizing the transition state, chemists can gain a deep understanding of the reaction mechanism and predict its rate. numberanalytics.com Methods like Density Functional Theory (DFT) are frequently used for these calculations due to their balance of computational cost and accuracy. scienceopen.comnumberanalytics.com
To illustrate, consider the electrophilic addition of a generic electrophile (E+) to the double bond of this compound. Quantum chemical calculations could be used to model the formation of the two possible carbocation intermediates and determine their relative stabilities. Furthermore, the transition state for each addition pathway could be located and its energy calculated.
Illustrative Data Table: Calculated Reaction Energetics for Electrophilic Addition to this compound
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants (this compound + E+) | 0.0 |
| Transition State 1 (Addition to C2) | +15.2 |
| Carbocation Intermediate 1 (E at C2) | +5.4 |
| Transition State 2 (Addition to C3) | +12.8 |
| Carbocation Intermediate 2 (E at C3) | +2.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from quantum chemical calculations.
Molecular Modeling and Conformation Analysis of Stereoisomeric Forms
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Molecular modeling encompasses a range of computational techniques used to construct, visualize, and analyze the 3D structures of molecules. A key aspect of this is conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. pharmacy180.comwikipedia.org
This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Furthermore, the presence of the double bond can give rise to geometric isomers (E and Z forms). The combination of these stereochemical features leads to the possibility of multiple diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com
Molecular modeling can be used to generate the different stereoisomeric forms of this compound and analyze their conformational preferences. By systematically rotating the single bonds in the molecule, different conformers (rotamers) can be identified. wikipedia.org The energy of each conformer can then be calculated to determine the most stable, low-energy conformations. This is crucial as the molecule will predominantly exist in these preferred shapes.
Illustrative Data Table: Relative Energies of Conformers for (R,E)-2,3,5,5,6-Pentamethylhept-2-ene
| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | +0.9 |
| 2 | 180° (anti) | 0.0 |
| 3 | -60° (gauche) | +1.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from a conformational analysis study.
Computational Insights into Heterogeneous and Homogeneous Catalytic Mechanisms
Catalysis is a fundamental process in the chemical industry, and computational chemistry has become an invaluable tool for understanding and designing catalysts. numberanalytics.comrsc.org Computational methods can provide detailed insights into the mechanisms of both homogeneous and heterogeneous catalytic reactions involving substrates like this compound.
In homogeneous catalysis , the catalyst and reactants are in the same phase. mdpi.com Computational models can be used to study the interaction of a metal complex catalyst with the double bond of this compound. mdpi.com For example, in a hydrogenation reaction, quantum chemical calculations can elucidate the entire catalytic cycle, including the oxidative addition of hydrogen to the metal center, the coordination of the alkene, the migratory insertion of the alkene into the metal-hydride bond, and the reductive elimination of the alkane product.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. mdpi.com Computational models for heterogeneous catalysis often involve simulating the surface of the catalyst and the adsorption of reactant molecules onto it. numberanalytics.com For the hydrogenation of this compound on a metal surface like palladium or platinum, computational studies could model the adsorption geometry of the alkene on the surface, the dissociation of hydrogen molecules on the surface, and the stepwise addition of hydrogen atoms to the double bond.
Prediction of Reactivity Patterns and Regioselectivity
A significant application of computational chemistry is the prediction of chemical reactivity and selectivity. rsc.orgscirp.org For a molecule like this compound, which has a trisubstituted double bond, predicting the outcome of reactions where multiple products are possible is crucial.
Reactivity patterns can be predicted by analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, the region of the molecule with the highest electron density is likely to be the site of electrophilic attack.
Regioselectivity , the preference for reaction at one position over another, is a key consideration in reactions of unsymmetrical alkenes. rsc.org In the case of electrophilic addition to this compound, the electrophile could add to either C2 or C3 of the double bond. Computational models can predict the preferred outcome by calculating the energies of the transition states for both possible pathways. The pathway with the lower activation energy will be the favored one. nih.gov
Illustrative Data Table: Predicted Regioselectivity in the Hydroboration-Oxidation of this compound
| Product | Predicted Yield (%) |
| 2,3,5,5,6-Pentamethylheptan-2-ol | 5 |
| 2,3,5,5,6-Pentamethylheptan-3-ol | 95 |
Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from a computational study on regioselectivity.
Research Applications and Functional Roles in Contemporary Chemical Processes
Function as Model Compounds in Basic Organic Chemical Investigations
The distinct structure of 2,3,5,5,6-pentamethylhept-2-ene, featuring a seven-carbon chain with five methyl groups, presents a unique platform for studying the properties and reactivity of alkenes. The double bond at the third carbon position provides sites for potential chemical transformations, such as addition reactions, which are fundamental to the synthesis of more complex organic molecules. The steric hindrance created by the pentamethyl structure often results in lower reactivity compared to simpler alkenes, making it an excellent model for investigating reaction kinetics and mechanisms under sterically demanding conditions.
Contributions to Polymer Science Research
The utility of this compound and its isomers extends significantly into the realm of polymer science, where they play crucial roles in both analytical and synthetic aspects of polymer chemistry.
Methodologies for Assigning Olefin End Groups in Polybutene Oligomers
A key application of a structurally related isomer, 2,3,4,6,6-pentamethylhept-2-ene, is in the precise identification and assignment of olefin end groups in commercial polybutene oligomers. researchgate.net By using this model compound, researchers can accurately characterize the terminal structures of polybutene chains, which is critical for understanding and controlling the properties of these industrially important polymers. researchgate.net The ability to introduce specific end-groups, such as the highly reactive exo-olefin, is a significant area of research in the synthesis of materials like highly reactive polyisobutylene (B167198) (HRPIB), which is a crucial additive for lubricants and fuels. researchgate.net
Studies on Olefin Polymerization Catalysis and Mechanistic Aspects
The study of olefin polymerization has been greatly advanced by the use of metallocene and other single-site catalysts. hhu.deresearchgate.netresearchgate.net These catalysts, often derivatives of zirconocene, offer a high degree of control over the polymerization process. hhu.de The mechanistic aspects of these catalytic systems, including catalyst activation, chain initiation, propagation, and termination, are complex and are often investigated using model compounds. While direct studies involving this compound in this specific context are not extensively documented in the provided results, the broader field of olefin polymerization relies on understanding the behavior of various olefin structures in the presence of these catalysts. hhu.deresearchgate.netresearchgate.net The development of new catalysts, including those based on late transition metals and non-metallocene systems, continues to be an active area of research, aiming to produce polyolefins with novel properties and improved performance at high temperatures. researchgate.netnih.govmdpi.com
Analytical Contributions to Complex Chemical Mixture Characterization
The presence and formation of this compound and its isomers in various environmental and industrial samples necessitate robust analytical methods for their detection and quantification.
Studies on the Formation Pathways of Related Hydrocarbons
The formation of various isomers of pentamethylheptene can occur through processes such as the dimerization of isobutene followed by selective hydrogenation. ontosight.ai The oligomerization of light olefins like propene and butenes, using catalysts such as solid phosphoric acid (SPA) and zeolites, is a common industrial process for producing fuels and chemicals. uliege.be The composition of the resulting product mixture, which can include various dodecene isomers, is influenced by both the feedstock and the catalyst used. uliege.be Advanced analytical techniques, such as two-dimensional gas chromatography, are employed to characterize the complex isomeric mixtures produced in these reactions, providing insights into the underlying formation pathways. uliege.be
Utility as Chemical Intermediates in Specialty Organic Syntheses
Theoretically, this compound could serve as a chemical intermediate in various organic syntheses, although no specific industrial or laboratory-scale applications have been documented. Its potential utility would stem from the reactivity of its double bond.
Hypothetical Applications:
Precursor for Sterically Hindered Alcohols: Through hydration or hydroboration-oxidation reactions, this compound could be converted into the corresponding tertiary alcohol, 2,3,5,5,6-pentamethylheptan-3-ol. Such highly branched alcohols are of interest in materials science and as precursors to other specialty chemicals.
Synthesis of Complex Hydrocarbons: The double bond could be a starting point for various addition reactions, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.
Monomer in Polymerization: Although significant steric hindrance might impede polymerization, under specific catalytic conditions, it could potentially be used as a monomer or co-monomer to produce polymers with unique branching and thermal properties.
It is important to reiterate that these are hypothetical applications based on the general reactivity of alkenes. Without specific research data, the practical viability of this compound as a chemical intermediate remains unconfirmed.
Future Research Directions and Emerging Trends in Pentamethylheptene Chemistry
Development of Novel Stereocontrol Strategies in Alkene Synthesis
The synthesis of highly substituted alkenes, particularly those with all-carbon tetrasubstituted patterns like 2,3,5,5,6-pentamethylhept-2-ene, is a formidable task in organic chemistry. rsc.org Traditional methods for creating carbon-carbon double bonds often fall short when dealing with the high steric demand around these structures. rsc.org Consequently, a major thrust of future research lies in the development of innovative strategies to control the stereochemistry of these complex molecules.
A promising avenue is the advancement of methods for the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. rsc.org Recent breakthroughs have highlighted the potential of internal alkyne carbofunctionalizations and various coupling reactions to construct these challenging motifs. rsc.org However, significant limitations remain, and ongoing research is focused on overcoming these hurdles. rsc.org The development of new catalytic systems that can operate with high regio- and stereocontrol is paramount. For instance, nickel-catalyzed cascade reactions are emerging as a powerful tool for the Z-selective difunctionalization of alkynes, offering a direct route to all-carbon tetrasubstituted alkenes. rsc.orgresearchgate.net These methods involve the simultaneous addition of aryl and acyl groups across a triple bond, providing a streamlined pathway to structures that were previously difficult to access. rsc.orgresearchgate.net
Exploration of Advanced Catalytic Systems for Selective Functionalization
The functionalization of sterically hindered alkenes like this compound is inherently challenging due to the crowded environment around the double bond. This steric hindrance can impede the approach of reagents and catalysts, making selective transformations difficult. Therefore, the exploration of advanced catalytic systems capable of overcoming these steric barriers is a key area of future research.
Rhodium-catalyzed reactions have shown promise in the functionalization of hindered alkenes. acs.orgnih.gov For example, the 1,4-addition of organoboranes to hindered trisubstituted alkenes has been successfully demonstrated, yielding highly functionalized products. acs.orgnih.gov A significant finding in this area is that the choice of ligand is critical; while traditional chiral phosphine (B1218219) ligands may be ineffective, chiral diene ligands have enabled enantioselective transformations. acs.orgnih.gov This highlights a future direction in ligand design, focusing on structures that can effectively operate in sterically demanding environments.
Palladium catalysis also offers a versatile platform for the functionalization of alkenes. nih.govacs.org Reductive Heck-type reactions, for instance, have been developed for the coupling of terminal 1,3-dienes with vinyl electrophiles to produce structurally diverse tri- and tetrasubstituted alkenes. nih.govacs.org The future in this domain will involve designing catalysts that can accommodate even more sterically congested substrates and a broader array of coupling partners. nih.govacs.org Furthermore, the development of catalyst systems based on other transition metals, such as ruthenium, is expanding the toolbox for C-H alkenylation and directing group migration cascades to form tetrasubstituted alkenes with excellent regio- and stereoselectivity. ucl.ac.uk The pursuit of catalysts that are not only highly active and selective but also cost-effective and environmentally benign will be a continuing trend. mdpi.com
Integration of Advanced Computational Methods for Predictive Chemistry and Structure-Reactivity Correlation
The synergy between experimental and computational chemistry is becoming increasingly vital for advancing our understanding of complex chemical systems. For sterically hindered alkenes, computational methods offer a powerful lens through which to probe structure-reactivity relationships without the need for extensive empirical screening.
Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the simulation and modeling of chemical reactions. ontosight.ai These methods can identify likely transition states and intermediates that are often difficult to detect experimentally. ontosight.ai For instance, density functional theory (DFT) calculations can be employed to determine the energy barriers of different reaction pathways, providing insights into the factors that control selectivity. rsc.org In the context of this compound, computational studies can predict how its steric bulk influences its reactivity in various transformations. acs.org
Future research will see a deeper integration of computational tools in the design of new catalysts and reaction conditions. By modeling the interactions between a substrate, catalyst, and reagents, it is possible to predict which catalytic system will be most effective for a particular transformation. mdpi.com The activation strain model (ASM) is one such computational tool that can deconstruct the energy barrier of a reaction into contributions from the strain of the reactants and their interaction energy, offering a more nuanced understanding of reactivity. rsc.org As computational power and theoretical models continue to improve, their predictive capabilities will become even more accurate, accelerating the pace of discovery in the chemistry of complex alkenes. fiveable.me
Expansion of Mechanistic Understanding within Complex Reaction Environments
A fundamental understanding of reaction mechanisms is the bedrock upon which new synthetic methods are built. For complex molecules like this compound, reactions can proceed through intricate pathways involving multiple steps and transient intermediates. acs.org A major goal in chemical kinetics is to unravel this sequence of elementary reactions. libretexts.org
Future research will focus on developing and applying advanced analytical and spectroscopic techniques to probe reaction mechanisms in real-time. This will allow for the direct observation of short-lived intermediates and transition states, providing a more complete picture of how a reaction unfolds. fiveable.me The study of complex reaction mechanisms often involves considering parallel and consecutive reactions, where multiple reaction pathways compete. libretexts.org Understanding the factors that govern the partitioning between these pathways is crucial for controlling the outcome of a reaction.
In the context of catalysis, a detailed mechanistic understanding can reveal the role of the catalyst at each stage of the reaction cycle. For example, in the nickel-catalyzed arylation and acylation of alkynes, a proposed mechanism involves the initial transmetalation to form an aryl-nickel intermediate, followed by syn-addition across the alkyne, and subsequent intramolecular migration and ring-opening to yield the tetrasubstituted alkene product. rsc.orgresearchgate.net Elucidating such complex mechanisms requires a combination of experimental evidence, such as kinetic studies and isotopic labeling, and computational modeling. ontosight.aiacs.org As our ability to probe these complex reaction environments grows, so too will our capacity to design more efficient and selective synthetic transformations for challenging molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
